molecular formula C6H15Cl2N3O B2499661 3-Aminopiperidine-3-carboxamide dihydrochloride CAS No. 2219373-63-2

3-Aminopiperidine-3-carboxamide dihydrochloride

Cat. No.: B2499661
CAS No.: 2219373-63-2
M. Wt: 216.11
InChI Key: YPXQMSWCBGBPNN-UHFFFAOYSA-N
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Description

3-Aminopiperidine-3-carboxamide dihydrochloride (CAS: 2219373-63-2) is a piperidine derivative characterized by an amino group and a carboxamide moiety at the 3-position of the piperidine ring, stabilized as a dihydrochloride salt. The dihydrochloride form indicates the compound is bound to two molecules of hydrochloric acid, enhancing its solubility and stability for research applications .

Properties

IUPAC Name

3-aminopiperidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)2-1-3-9-4-6;;/h9H,1-4,8H2,(H2,7,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXQMSWCBGBPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactam Reduction and Functionalization

The reduction of lactam precursors serves as a foundational approach. In WO2007112368A1 , (R)-3-aminopiperidine dihydrochloride is synthesized via lithium aluminum hydride (LiAlH₄) reduction of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (THF) at 35°C, followed by heating at 58–60°C. For the carboxamide derivative, this method can be adapted by introducing a carboxamide group during lactam formation. Key parameters include:

  • Solvent system : THF for LiAlH₄ compatibility.
  • Stoichiometry : 1.6 equivalents of LiAlH₄ per equivalent of lactam.
  • Temperature control : 25–35°C during reduction and 55–65°C for intermediate stabilization.

This method achieves yields >80% for the dihydrochloride salt after treatment with concentrated HCl.

Chiral Resolution via Mandelic Acid Derivatives

CN103435538A describes a resolution-based synthesis using D-mandelic acid to separate enantiomers of 3-piperidine amide intermediates. The process involves:

  • Formation of a D-mandelic acid organic salt with racemic 3-piperidine amide at 70°C in methyl tert-butyl ether/isopropanol.
  • Alkaline hydrolysis (pH 10–11) with pivaloyl chloride to yield (R)-N-pivaloyl-3-piperidine amide.
  • Oxidative cleavage with sodium hypochlorite to install the carboxamide group.

This route provides enantiomeric excess >98% but requires additional steps for dihydrochloride formation.

Biomimetic Synthesis from L-Glutamic Acid

A five-step route from L-glutamic acid (reported in the Indian Journal of Chemistry) enables enantiopure synthesis:

  • Diester formation : L-glutamic acid → dimethyl ester (SOCl₂/MeOH, 0°C to RT, 92% yield).
  • NaBH₄ reduction : Diester → diol (0°C, 45% yield).
  • Tosylation : Diol → ditosylate (TsCl, Et₃N, 85% yield).
  • Ring closure : Reaction with amines (e.g., benzylamine, 55°C, 12h) to form 3-aminopiperidine-3-carboxamide.
  • Salt formation : Treatment with HCl gas in ethanol yields the dihydrochloride.

This method achieves 44–55% overall yield with inherent chirality from the natural amino acid.

Comparative Analysis of Reaction Conditions

Table 1: Optimization Parameters Across Methods

Parameter Lactam Reduction Chiral Resolution Biomimetic
Starting Material Lactam hydrochloride Racemic amide L-Glutamic acid
Key Reagent LiAlH₄ (1.6 eq) D-Mandelic acid NaBH₄
Temperature Range 25–65°C 0–70°C 0–55°C
Solvent System THF/MeOH MTBE/isopropanol MeOH/CH₂Cl₂
Enantiomeric Purity Not specified >98% 100%
Overall Yield 80–85% 60–65% 44–55%

Critical Evaluation of Methodologies

Scalability and Industrial Feasibility

The lactam reduction route demonstrates superior scalability, with documented production of >4 kg batches using LiAlH₄ in THF. However, safety concerns with pyrophoric LiAlH₄ necessitate specialized infrastructure. In contrast, the biomimetic approach avoids hazardous reagents but requires costly chiral starting materials.

Stereochemical Control

While the chiral resolution method achieves high enantiopurity, it generates substantial waste through diastereomer separation. The L-glutamic acid route provides inherent stereochemical fidelity but limits structural variability.

Dihydrochloride Salt Formation

Final conversion to the dihydrochloride salt universally employs HCl gas or concentrated aqueous HCl:

  • Optimal conditions : 2.2 equivalents HCl in ethanol at 0–5°C.
  • Isolation : Crystallization from ethanol/MTBE mixtures yields >99% purity.

Chemical Reactions Analysis

3-Aminopiperidine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and aryl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Aminopiperidine-3-carboxamide dihydrochloride is primarily utilized as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing type 2 diabetes. Notable examples include:

  • Alogliptin : Used for glycemic control in diabetic patients.
  • Linagliptin : Another DPP-4 inhibitor that enhances insulin secretion.

The mechanism involves the inhibition of DPP-4 enzymatic activity, leading to increased levels of incretin hormones that stimulate insulin secretion post-meal, thereby regulating blood glucose levels effectively .

Biological Research

In biological research, this compound serves as a building block for synthesizing biologically active molecules. It is employed in studies investigating enzyme mechanisms and the development of new therapeutic agents. For example:

  • Enzymatic Studies : Research has shown that derivatives of 3-aminopiperidine can be used to study enzyme kinetics and mechanisms, particularly in the context of DPP-4 activity .

Industrial Applications

The compound is also significant in industrial settings as a reactant for synthesizing various heterocyclic compounds, which are essential for pharmaceutical and agrochemical development. Its applications extend to:

  • Synthesis of Complex Molecules : The compound can be utilized in creating complex organic molecules that exhibit desired biological activities .

Data Table: Key Applications and Compounds Derived from this compound

Application AreaCompound NamePurposeReferences
Medicinal ChemistryAlogliptinDPP-4 inhibitor for diabetes management
Biological ResearchDPP-4 InhibitorsStudy of insulin secretion mechanisms
Industrial SynthesisHeterocyclic CompoundsDevelopment of pharmaceuticals and agrochemicals

Case Study 1: Synthesis of DPP-4 Inhibitors

In a study published by Kyoto University, researchers explored the enzymatic synthesis of optically active amides, including those derived from 3-aminopiperidine. They demonstrated the effectiveness of using specific microorganisms to catalyze reactions leading to high-yield production of these compounds, emphasizing their importance in pharmaceutical applications .

Case Study 2: Enzyme Mechanism Investigation

A research article highlighted the role of 3-aminopiperidine derivatives in understanding enzyme mechanisms related to DPP-4. The study utilized various analytical methods to elucidate how these compounds interact with enzymes at a molecular level, contributing to advancements in drug design .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Aminopiperidine-3-carboxamide dihydrochloride with structurally related piperidine derivatives, focusing on molecular properties, applications, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Applications Safety Data
This compound 2219373-63-2 Not explicitly provided - 3-amino, 3-carboxamide, dihydrochloride Research intermediate Limited toxicological data; handle as hazardous due to lack of thorough studies
3-Aminopiperidine dihydrochloride 2686-86-4 C5H13N2Cl2 168.08 3-amino, dihydrochloride Pharmaceutical synthesis Irritant; requires eye/skin protection
Levocetirizine dihydrochloride 130018-87-0 C21H25ClN2O3·2HCl 461.81 Piperazine-linked antihistamine, dihydrochloride Treatment of allergies Well-established safety profile; non-sedating
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1158785-53-5 C12H17N3O2·2HCl 308.20 4-amino, 3-nitrobenzyl substitution Research chemical Not classified under GHS; low hazard
3-Aminopiperidin-2-one Hydrochloride 138377-80-7 C5H11N2O·HCl 150.62 3-amino, 2-ketopiperidine, hydrochloride Enzyme inhibition studies Causes respiratory discomfort; requires ventilation
3-Hydroxypiperidine-3-carboxylic Acid Hydrochloride - C6H11NO3·HCl 197.62 3-hydroxy, 3-carboxylic acid, hydrochloride Organic synthesis Limited safety data; handle with caution

Key Structural and Functional Differences

  • Substituent Diversity: While this compound features a carboxamide group, compounds like 3-Hydroxypiperidine-3-carboxylic Acid Hydrochloride replace this with a carboxylic acid, altering reactivity and solubility .
  • Pharmacological Relevance: Levocetirizine dihydrochloride is a clinically approved antihistamine, whereas 3-Aminopiperidine derivatives are primarily research intermediates .
  • Safety Profiles: Compounds like 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride are classified as low hazard, whereas others (e.g., 3-Aminopiperidin-2-one Hydrochloride) require stringent handling due to respiratory risks .

Research Findings and Pharmacological Data

  • Levocetirizine Dihydrochloride : Exhibits high selectivity for H1 receptors, with minimal CNS penetration, making it a preferred antihistamine .
  • 3-Aminopiperidin-2-one Hydrochloride: Studied for its role in inhibiting bacterial enzymes, though toxicity concerns limit therapeutic applications .

Biological Activity

3-Aminopiperidine-3-carboxamide dihydrochloride is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and regulating blood glucose levels. This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacological effects, and potential applications in research and therapy.

The primary target of this compound is DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide). By inhibiting DPP-4, the compound increases the levels of these hormones, leading to:

  • Enhanced insulin secretion : Incretins stimulate pancreatic beta cells to release insulin in response to food intake.
  • Decreased glucagon release : This results in reduced hepatic glucose production.
  • Improved glucose uptake : Peripheral tissues increase their uptake of glucose, contributing to better overall glycemic control.

Pharmacokinetics

The pharmacokinetics of this compound depend on its chemical structure and formulation. Generally, compounds that inhibit DPP-4 exhibit favorable absorption profiles, allowing for effective therapeutic concentrations in the bloodstream.

Research Applications

The compound has diverse applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing various DPP-4 inhibitors, including alogliptin and linagliptin.
  • Biological Research : Researchers utilize it to study enzyme mechanisms and develop biologically active molecules.
  • Industrial Applications : The compound is involved in synthesizing heterocyclic compounds relevant to pharmaceuticals and agrochemicals.

Case Studies

Recent studies have highlighted the potential of this compound beyond diabetes management. For instance:

  • A study demonstrated that derivatives of this compound could induce senescence-like phenotypic changes in cancer cells, suggesting a possible role in cancer therapy .
  • Another investigation revealed its potential anticancer activity through mechanisms involving apoptosis induction in specific tumor cell lines .

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from other piperidine derivatives. The following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Aspects
3-Aminopiperidine DihydrochlorideLacks carboxamide groupMore basic properties due to absence of carboxamide
N-Cbz-3-AminopiperidineContains a carbamate protecting groupEnhanced stability and solubility
3-Aminoazepane DerivativesSeven-membered ring structureDifferent reactivity patterns due to ring size

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological properties, making it particularly valuable for targeted applications.

Q & A

Q. What are the critical steps in synthesizing 3-aminopiperidine-3-carboxamide dihydrochloride, and how can purity be ensured?

Synthesis typically involves:

  • Piperidine ring formation : Cyclization reactions using precursors like substituted piperidines or azetidines under controlled temperature/pressure .
  • Amidation : Introduction of the carboxamide group via coupling agents (e.g., EDC/HOBt) or direct aminolysis .
  • Hydrochloride salt formation : Reaction with HCl gas or aqueous HCl, followed by recrystallization .
    Purity assurance :
  • Use HPLC (>95% purity threshold) and NMR to confirm structural integrity .
  • Monitor by-products (e.g., unreacted amines) via mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., (R)- vs. (S)-isomers) and proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₆H₁₃Cl₂N₃O) and detect impurities .
  • X-ray crystallography : Resolve crystal structure for stability studies .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Q. What safety protocols are recommended for handling and storage?

  • Handling : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation risks. Avoid inhalation; work in a fume hood .
  • Storage : Keep at +4°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Decontamination : Wash spills with ethanol/water mixtures; avoid direct water streams to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data?

  • Case study : While some SDS reports indicate "no skin irritation" , others note incomplete toxicological profiles .
    Methodological approach :
  • Conduct in vitro assays (e.g., MTT on human keratinocytes) to quantify cytotoxicity.
  • Compare results with structurally similar compounds (e.g., 3-anilinopiperidine hydrochloride) .
  • Validate findings using OECD Guidelines (e.g., Test No. 439 for skin irritation) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : No decomposition below 150°C; degradation products (e.g., NH₃, HCl) form at higher temperatures .
  • pH sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes in alkaline buffers (pH >8), releasing free amine .
    Experimental design :
  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Simulate biological matrices (e.g., plasma) to assess pharmacokinetic stability .

Q. What strategies optimize receptor-binding studies for this compound?

  • Target selection : Prioritize receptors with piperidine-binding motifs (e.g., GABA-A, serotonin transporters) .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-muscimol for GABA receptors) to quantify affinity .
  • Molecular dynamics simulations : Model interactions with receptor active sites (e.g., hydrophobic pockets for the cyclopropyl group) .

Q. How to address discrepancies in antimicrobial efficacy across studies?

  • Example : Octenidine dihydrochloride (structurally analogous) shows variable efficacy against P. aeruginosa depending on biofilm maturity .
    Methodology :
  • Standardize biofilm models (e.g., CDC bioreactor vs. static microplates) .
  • Use confocal microscopy with LIVE/DEAD staining to quantify bactericidal activity in burn wound models .

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